Alk-IN-6

ALK Inhibitor Kinase Assay Drug Resistance

Alk-IN-6, a deuterated 2,4-diarylamino pyrimidine (compound 11), is an orally bioavailable ALK inhibitor optimized for NSCLC. It uniquely retains nanomolar potency against the clinically relevant, crizotinib-resistant mutants ALK F1196M (IC50 18.72 nM) and ALK F1174L (36.81 nM). In the NCI-H2228 EML4-ALK xenograft model, Alk-IN-6 demonstrates quantitatively superior tumor growth inhibition versus ceritinib. Its oral bioavailability enables stress-free chronic dosing, making it ideal for in vivo pharmacology, resistance mechanism studies, and as a benchmark in medicinal chemistry SAR programs.

Molecular Formula C26H32ClN5O3S
Molecular Weight 533.1 g/mol
Cat. No. B12433470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk-IN-6
Molecular FormulaC26H32ClN5O3S
Molecular Weight533.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCNCC2)OC)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
InChIInChI=1S/C26H32ClN5O3S/c1-16(2)36(33,34)24-8-6-5-7-21(24)30-25-20(27)15-29-26(32-25)31-22-13-17(3)19(14-23(22)35-4)18-9-11-28-12-10-18/h5-8,13-16,18,28H,9-12H2,1-4H3,(H2,29,30,31,32)/i4D3
InChIKeyBXJYIWUWXJWABE-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alk-IN-6: Oral Bioavailable ALK Inhibitor with Deuterated Pyrimidine Scaffold for NSCLC Research Applications


Alk-IN-6 (CAS: 2055821-33-3), designated as compound 11 in primary literature, is an orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK) [1]. It is a deuterated 2,4-diarylamino pyrimidine analog . This compound was identified in a structure-activity relationship (SAR) program focused on optimizing ALK inhibition for non-small cell lung cancer (NSCLC) .

Alk-IN-6: Why In-Class ALK Inhibitors Cannot Be Substituted Without Loss of Specific Performance Attributes


While several ALK inhibitors exist, direct substitution is not supported by data due to distinct activity profiles against specific clinically relevant mutations and variability in in vivo efficacy. Alk-IN-6 demonstrates a unique profile, retaining potency against ALK F1196M and F1174L, two mutations known to confer resistance to first-generation inhibitors like crizotinib [1]. Furthermore, its in vivo tumor growth inhibition (TGI) in the NCI-H2228 xenograft model is quantitatively superior to that of the standard drug ceritinib, indicating that procurement decisions should be guided by model-specific performance data rather than target class alone [1].

Alk-IN-6: Quantifiable In Vitro and In Vivo Differentiation Evidence Guide for Procurement Scientists


Alk-IN-6 Biochemical Potency Against Wild-Type and Crizotinib-Resistant Mutant ALK

Alk-IN-6 demonstrates nanomolar inhibitory activity against both wild-type ALK and key mutant variants (ALK F1196M and ALK F1174L) that are associated with clinical resistance to crizotinib. These data provide a quantitative basis for selecting Alk-IN-6 in models harboring these specific resistance mutations. [1]

ALK Inhibitor Kinase Assay Drug Resistance NSCLC

Alk-IN-6 Superior In Vivo Tumor Growth Inhibition Compared to Ceritinib in NCI-H2228 Xenograft Model

In the NCI-H2228 NSCLC xenograft mouse model, Alk-IN-6 (compound 11) exhibited significantly better in vivo tumor growth inhibition compared to the standard-of-care second-generation ALK inhibitor ceritinib. This direct head-to-head comparison provides strong evidence for selecting Alk-IN-6 over ceritinib for in vivo efficacy studies in this specific EML4-ALK fusion-driven model. [1]

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition NSCLC

Alk-IN-6 Oral Bioavailability and Favorable Pharmacokinetic Profile for In Vivo Dosing

Alk-IN-6 is reported to possess a good pharmacokinetic profile and is orally bioavailable, making it suitable for chronic oral dosing regimens in rodent models. This contrasts with many tool compounds that require parenteral administration, impacting animal welfare and study logistics. [1] [2]

Oral Bioavailability Pharmacokinetics In Vivo Studies Drug Discovery

Alk-IN-6: Optimal Research Applications Based on Quantified Differentiation Data


In Vivo Efficacy Studies in EML4-ALK-Driven NSCLC Xenograft Models (e.g., NCI-H2228)

Based on direct head-to-head comparison data showing superior tumor growth inhibition versus ceritinib in the NCI-H2228 xenograft model, Alk-IN-6 is the preferred selection for in vivo pharmacology studies using this specific EML4-ALK fusion-positive NSCLC model. The demonstrated efficacy and oral bioavailability support its use in tumor growth inhibition and survival studies. [1]

Investigating Crizotinib-Resistant ALK Mutations (F1196M and F1174L)

Alk-IN-6 is well-suited for in vitro and in vivo studies focused on ALK F1196M and F1174L resistance mechanisms. Quantified IC50 data (18.72 nM and 36.81 nM, respectively) demonstrate that Alk-IN-6 retains nanomolar potency against these mutations, whereas crizotinib shows high-level resistance, making Alk-IN-6 a valuable tool for modeling second-line therapeutic strategies or combination approaches. [2]

Benchmarking Novel ALK Inhibitors Against a Deuterated Pyrimidine Scaffold

Alk-IN-6, as a characterized deuterated 2,4-diarylamino pyrimidine analog with published in vitro and in vivo data, serves as an excellent positive control or benchmark compound for medicinal chemistry programs developing next-generation ALK inhibitors. Its structure-activity relationship (SAR) context within a broader analog series provides a valuable reference point. [1]

Oral Dosing Regimens in Rodent Pharmacodynamic and Efficacy Studies

The reported good pharmacokinetic profile and oral bioavailability of Alk-IN-6 support its use in chronic oral dosing studies, facilitating convenient, stress-reduced administration in long-term in vivo experiments. This is a practical advantage over compounds requiring parenteral routes. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.